molecular formula C12H9ClN2O2 B5663646 4-chlorobenzyl 2-pyrazinecarboxylate

4-chlorobenzyl 2-pyrazinecarboxylate

Cat. No. B5663646
M. Wt: 248.66 g/mol
InChI Key: DTGXZNPQYCMDCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific benzyl and pyrazinecarboxylate precursors. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR, mass spectral analysis, and confirmed through single crystal X-ray diffraction studies (Achutha et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, provides detailed information on the crystal system and space group, as well as the stabilization mechanisms like intramolecular hydrogen bonds and π-π interactions, which contribute to the structural stability of related compounds (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrazine derivatives can lead to various products depending on the catalysts and reaction conditions used. For example, Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles can produce pyrroles and pyrazines, demonstrating the versatility of pyrazine derivatives in synthetic chemistry (Rostovskii et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, of pyrazine derivatives are crucial for understanding their behavior in different environments and potential applications. The crystal packing and π-stacking interactions play a significant role in the physical properties of these compounds (Khan & White, 2012).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies on related compounds have explored their catalytic efficiency, highlighting the influence of the pyrazine moiety on reaction outcomes (Khazaei et al., 2015).

properties

IUPAC Name

(4-chlorophenyl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-3-1-9(2-4-10)8-17-12(16)11-7-14-5-6-15-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGXZNPQYCMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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